molecular formula C21H26N2O4S B2891738 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide CAS No. 922124-26-3

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2891738
CAS No.: 922124-26-3
M. Wt: 402.51
InChI Key: JDIFXHYYAJNOOJ-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide is a benzoxazepin-derived sulfonamide featuring a seven-membered oxazepine ring fused to a benzene core. Key structural elements include:

  • 4-oxo group, introducing a ketone moiety that may influence hydrogen-bonding interactions.
  • 5-propyl chain, providing a hydrophobic substituent that modulates lipophilicity.
  • 4-methylbenzenesulfonamide at position 8, contributing to electronic and steric properties.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-5-12-23-18-11-8-16(13-19(18)27-14-21(3,4)20(23)24)22-28(25,26)17-9-6-15(2)7-10-17/h6-11,13,22H,5,12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIFXHYYAJNOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzoxazepine core, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the benzoxazepine ring and formation of simpler products.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for treating various diseases, given its unique structure and functional groups.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group may interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The benzoxazepine core may also play a role in binding to specific proteins or nucleic acids, modulating their function and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The compound is compared to two analogs with modifications in the benzoxazepin and sulfonamide substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents (Benzoxazepin) Substituents (Sulfonamide)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide C21H26N2O4S ~402.1 (calculated) Not Available 5-propyl, 3,3-dimethyl 4-methyl
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide C23H30N2O4S 430.6 921997-36-6 5-propyl, 3,3-dimethyl 2,4,6-trimethyl
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide C21H24N2O4S 400.5 921991-57-3 5-allyl, 3,3-dimethyl 4-methyl

Implications of Substituent Modifications

Sulfonamide Aromatic Substitutions :

  • The 4-methylbenzenesulfonamide in the target compound minimizes steric hindrance compared to the 2,4,6-trimethyl variant in , which increases molecular weight (430.6 vs. ~402.1 g/mol) and lipophilicity. The trimethyl substitution may reduce solubility and hinder target binding in biological systems.
  • Both the target and retain the 4-methyl sulfonamide, suggesting shared electronic profiles.

Benzoxazepin Substituents: 5-propyl vs. 5-allyl: The target’s saturated propyl chain (C3H7) enhances hydrophobicity and flexibility compared to the unsaturated allyl group (C3H5) in . The 3,3-dimethyl groups are conserved across all analogs, likely stabilizing the oxazepine ring conformation.

Molecular Weight Trends :

  • The trimethyl sulfonamide in results in the highest molecular weight (430.6 g/mol), while the allyl-substituted has the lowest (400.5 g/mol). The target’s intermediate weight (~402.1 g/mol) reflects a balance between substituent bulk and hydrophobicity.

Hypothetical Pharmacological and Physicochemical Properties

  • Lipophilicity: The trimethyl sulfonamide in likely increases logP (octanol-water partition coefficient), favoring membrane permeability but risking poor aqueous solubility.
  • Metabolic Stability : The allyl group in may render it prone to oxidation or glutathione conjugation, whereas the target’s propyl chain offers greater stability.
  • Target Binding : The 4-methyl sulfonamide in the target and may allow better interaction with hydrophobic binding pockets compared to the sterically crowded trimethyl analog in .

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide is an organic compound that exhibits various biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzoxazepine ring : This heterocyclic framework is known for its diverse biological properties.
  • Sulfonamide group : Often associated with antibacterial and diuretic activities.

The molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4} with a molecular weight of approximately 382.45 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways. For instance, compounds in the benzoxazepine class have been shown to modulate squalene synthase activity, which is crucial in cholesterol biosynthesis.
  • Receptor Binding : The compound may bind to receptors that regulate cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interfere with bacterial folate synthesis, a critical pathway for bacterial growth.

Antitumor Effects

Preliminary studies suggest potential antitumor activity. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell survival.

Anti-inflammatory Properties

The benzoxazepine core has been linked to anti-inflammatory effects. By modulating inflammatory cytokines and pathways, this compound could provide therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Inhibition of Squalene Synthase : A study demonstrated that related compounds inhibited squalene synthase with IC50 values ranging from 0.66 µM to 3.6 nM across different species (e.g., rats and monkeys) . This suggests that N-(3,3-dimethyl-4-oxo...) may also possess similar inhibitory effects.
  • Antiproliferative Effects : In vitro studies showed that compounds similar to N-(3,3-dimethyl...) exhibited significant antiproliferative effects against various cancer cell lines. For example, a related sulfonamide demonstrated an IC50 value of 150 µM against Trypanosoma cruzi .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects often involves modulation of gene expression and enzyme activity. For instance, inhibition of farnesyl diphosphate synthase has been linked to reduced viability in cancer cells .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
AntimicrobialInhibition of folate synthesis
AntitumorInduction of apoptosis
Anti-inflammatoryModulation of inflammatory cytokines
Enzyme InhibitionInhibition of squalene synthase

Q & A

Q. Basic :

  • NMR spectroscopy : Confirm regiochemistry of the benzoxazepine ring (e.g., 1H NMR coupling constants for axial vs. equatorial protons) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. Advanced :

  • X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydro-1,5-benzoxazepine core. Crystallize using slow vapor diffusion with ethyl acetate/hexane .
  • Dynamic light scattering (DLS) : Evaluate aggregation behavior in aqueous buffers, critical for in vitro assays .

What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Q. Basic :

  • Enzyme inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cellular uptake studies : Use radiolabeled (e.g., ³H) compound to quantify intracellular accumulation in cancer cell lines .

Q. Advanced :

  • Cryo-EM or molecular docking : Map interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
  • Metabolomics : Identify downstream biomarkers via LC-MS/MS after compound exposure in primary hepatocytes .

How can researchers address challenges in the compound’s solubility and stability during formulation?

Q. Basic :

  • Solubility screening : Test in DMSO, PBS, and simulated gastric fluid. For poor aqueous solubility (<0.1 mg/mL), use co-solvents like PEG-400 .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC .

Q. Advanced :

  • Nanoparticle encapsulation : Use PLGA nanoparticles (200–300 nm) to enhance bioavailability. Characterize with TEM and differential scanning calorimetry (DSC) .
  • Forced degradation studies : Expose to UV light, acidic/alkaline conditions, and oxidizers (e.g., H2O2) to identify degradation pathways .

What computational tools are effective for predicting the compound’s reactivity and toxicity?

Q. Basic :

  • ADMET prediction : Use SwissADME to estimate logP (∼3.2), blood-brain barrier permeability, and CYP450 inhibition .

Q. Advanced :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack .
  • ToxCast profiling : Screen for off-target effects using high-throughput in vitro toxicity models .

How can researchers design experiments to validate the compound’s selectivity across protein targets?

Q. Advanced :

  • Proteome-wide profiling : Use affinity-based protein profiling (ABPP) with a biotinylated derivative and streptavidin pull-down/MS .
  • Kinobeads competition assays : Compare binding to >300 kinases in native cell lysates .

What are the best practices for resolving crystallographic ambiguities in the benzoxazepine core?

Q. Advanced :

  • Single-crystal growth : Optimize solvent polarity (e.g., ethyl acetate/hexane) and temperature gradients (4°C/day) .
  • Synchrotron XRD : Collect high-resolution (<1.0 Å) data to resolve disorder in the 3,3-dimethyl substituents .

How should researchers approach scaling up synthesis while maintaining yield and purity?

Q. Advanced :

  • Flow chemistry : Implement continuous-flow reactors for cyclization steps to improve heat transfer and reduce batch variability .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor sulfonamide coupling in real time .

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